Ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H23Br2ClN2O4 and its molecular weight is 502.63. The purity is usually 95%.
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Scientific Research Applications
Antioxidants in Polypropylene Copolymers
Ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride and related compounds have been explored for their potential as antioxidants in polypropylene copolymers. A study by Desai et al. (2004) synthesized similar compounds and assessed their performance in enhancing the thermooxidative stability of polypropylene copolymer (PPCP) through multiple extrusions. The presence of phenolic and amino groups in these compounds was found to significantly influence their antioxidant performance and the thermal stability of PPCP (Desai et al., 2004).
Chemical Synthesis and Structural Studies
The compound has also been a subject of interest in various chemical synthesis and structural studies. Shin et al. (1983) reported on the synthesis and reaction of related spiro compounds, which were obtained from derivatives of ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate. These studies contribute to the understanding of the structural and chemical properties of such compounds (Shin et al., 1983).
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2N2O4.ClH/c1-2-23-16(22)20-7-5-19(6-8-20)10-13(21)11-24-15-4-3-12(17)9-14(15)18;/h3-4,9,13,21H,2,5-8,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGDPRNNTKUCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br2ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.